5-(Pyridin-2-yl)-4-((2-(trifluoromethyl)benzylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(Pyridin-2-yl)-4-((2-(trifluoromethyl)benzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridine ring, a triazole ring, and a trifluoromethyl group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-2-yl)-4-((2-(trifluoromethyl)benzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common method includes the condensation of 2-(trifluoromethyl)benzaldehyde with 5-(pyridin-2-yl)-4-amino-4H-1,2,4-triazole-3-thiol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-2-yl)-4-((2-(trifluoromethyl)benzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding amines or alcohols.
Scientific Research Applications
5-(Pyridin-2-yl)-4-((2-(trifluoromethyl)benzylidene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-(Pyridin-2-yl)-4-((2-(trifluoromethyl)benzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[5-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide: Shares the trifluoromethyl and pyridine moieties but differs in the overall structure and functional groups.
{[5-(trifluoromethyl)pyridin-2-yl]amino}acetic acid: Contains the trifluoromethyl-pyridine structure but has different functional groups and applications.
Uniqueness
5-(Pyridin-2-yl)-4-((2-(trifluoromethyl)benzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to its combination of a pyridine ring, a triazole ring, and a trifluoromethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
5-(Pyridin-2-yl)-4-((2-(trifluoromethyl)benzylidene)amino)-4H-1,2,4-triazole-3-thiol is a novel compound that belongs to the class of 1,2,4-triazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound based on various research findings.
Chemical Structure
The chemical structure of this compound is characterized by the presence of a pyridine ring and a trifluoromethyl group attached to a benzylidene moiety. This unique combination enhances its biological activity and potential therapeutic applications.
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. A study on S-substituted derivatives of 1,2,4-triazole-3-thiols revealed that compounds similar to this compound showed activity against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) for these compounds ranged between 31.25 - 62.5 μg/mL against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans .
Compound | MIC (μg/mL) | Target Organisms |
---|---|---|
5-(Pyridin-2-yl)-... | 31.25 - 62.5 | E. coli, S. aureus, C. albicans |
Other derivatives | Varies | Various bacterial strains |
Anti-inflammatory Activity
The anti-inflammatory potential of triazole derivatives has also been noted. In a study involving RAW264.7 macrophages, the compound exhibited inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) secretion at concentrations as low as 6 μM without significant toxicity . This suggests that the compound may serve as a candidate for developing anti-inflammatory agents.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of triazole compounds have been explored in various cancer cell lines. A related study indicated that modifications in the triazole structure could lead to enhanced cytotoxicity against specific cancer cells such as HT29 and other tumor lines . The structure–activity relationship (SAR) indicates that the presence of specific substituents significantly influences the anticancer efficacy.
Case Studies
- Antimicrobial Screening : A comprehensive screening of several triazole derivatives demonstrated consistent antimicrobial activity across different strains with variations in substituents affecting potency.
- Inflammation Models : In vivo models using LPS-induced inflammation showed reduced inflammatory markers in subjects treated with triazole derivatives compared to controls.
Properties
CAS No. |
613248-27-4 |
---|---|
Molecular Formula |
C15H10F3N5S |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
3-pyridin-2-yl-4-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10F3N5S/c16-15(17,18)11-6-2-1-5-10(11)9-20-23-13(21-22-14(23)24)12-7-3-4-8-19-12/h1-9H,(H,22,24)/b20-9+ |
InChI Key |
CIMSNHQFNMVMTD-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=N3)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CC=N3)C(F)(F)F |
Origin of Product |
United States |
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